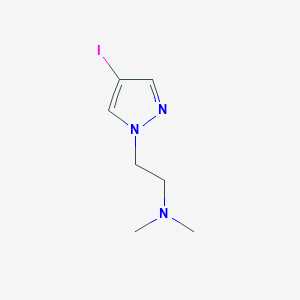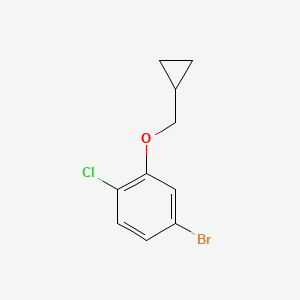
1-(2-fluorobenzyl)-4-iodo-1H-pyrazole
Descripción general
Descripción
“1-(2-fluorobenzyl)-4-iodo-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also has iodine and fluorine atoms attached to different parts of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole ring and the introduction of the iodine and fluorine atoms. The exact synthesis process would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine and fluorine atoms could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
As an organic compound, “1-(2-fluorobenzyl)-4-iodo-1H-pyrazole” could participate in various chemical reactions. The presence of the iodine and fluorine atoms might make the compound more reactive in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine and fluorine atoms could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
- The compound 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole has been utilized in the synthesis and crystal structure studies of various derivatives. For example, Qi et al. (2015) developed a synthetic route for derivatives of 1H-pyrazoles, examining their crystal structures and xanthine oxidase inhibitory activity (Qi, You, Wang, & Zhang, 2015). Similarly, Yang et al. (2021) studied the synthesis and crystal structure of a related compound, focusing on its conformational and molecular structure analysis (Yang et al., 2021).
Optical and Spectroscopic Properties
- Research by Pedrini et al. (2020) involved synthesizing fluorinated bis(pyrazoles) and analyzing their crystal, molecular structure, and spectroscopic properties. This study provides insights into the photophysical properties of such compounds (Pedrini et al., 2020).
Electrochemical Properties
- Costea, Fafilek, and Kronberger (2014) explored the electrochemical properties of fluorinated hydrazino-pyrazoles, offering valuable insights into the behavior of these compounds in ionic liquids and their potential applications in sustainable synthesis methods (Costea, Fafilek, & Kronberger, 2014).
Potential in Organic Electronics
- Shang et al. (2015) conducted theoretical investigations on Ir(III) complexes containing fluorinated benzyl-pyrazoles, suggesting their potential as blue-emitting materials for organic electronics (Shang, Han, Zhan, Zhou, & Zhang, 2015).
Medicinal Chemistry Applications
- In the context of medicinal chemistry, Patel et al. (2004) synthesized derivatives of 1H-pyrazole-3-ol as potential COX-2 inhibitors, highlighting the pharmaceutical applications of these compounds (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with enzymes such as phosphoenolpyruvate carboxykinase . The role of these targets is crucial in various biochemical reactions and pathways.
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence pathways related to the function of the targeted enzymes . The downstream effects of these alterations would depend on the specific role of the target in the biochemical pathway.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It can be inferred that the interaction of the compound with its targets could lead to changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFKGUDPHWRREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1399916.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)

![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
